sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate
Description
Properties
Molecular Formula |
C4H7NaO4 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1D2;; |
InChI Key |
PVLJVKQSCAHPPR-HZTJCJGNSA-M |
Isomeric SMILES |
[2H][13CH]([2H])CC(=O)C(=O)[O-].O.[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One approach is the reaction of deuterated acetic acid with sodium hydroxide or sodium carbonate.
Reaction Conditions: The reaction typically occurs in an aqueous medium at moderate temperatures.
Industrial Production: While there isn’t a large-scale industrial production specifically for this compound, it can be prepared in research laboratories or specialized facilities.
Chemical Reactions Analysis
Reactivity: The compound undergoes typical reactions associated with carboxylic acids and ketones.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a labeled substrate in metabolic studies. It helps trace metabolic pathways.
Biology: In studies involving cellular metabolism, this compound aids in understanding biochemical processes.
Medicine: Isotope-labeled compounds like this one are valuable in drug metabolism studies.
Industry: Although not directly used in industry, its applications indirectly impact pharmaceutical and biochemical research.
Mechanism of Action
- The compound’s mechanism of action lies in its participation in metabolic pathways. It serves as a precursor or substrate for enzymatic reactions.
- Molecular targets include enzymes involved in carboxylic acid metabolism, such as acyl-CoA synthetases and dehydrogenases.
- Pathways include the citric acid cycle (TCA cycle) and fatty acid metabolism.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₄H₅D₂NaO₃·xH₂O (where x denotes hydration, typically monohydrate).
- Key Features: A sodium salt of 2-oxobutanoate with deuterium atoms at the 4,4-positions and a carbon-13 isotope at the 4-position. Hydrated form ensures stability and solubility in aqueous solutions.
- Synthesis : Prepared via isotopic labeling techniques, involving deuterium oxide (D₂O) and ¹³C-enriched precursors under controlled conditions to ensure isotopic purity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sodium Butanoate Derivatives
Structural and Functional Differences
Isotopic Labeling: The target compound uniquely combines deuterium and ¹³C isotopes, enhancing metabolic stability and detection sensitivity compared to non-deuterated analogs (e.g., sodium 4-hydroxybutanoate) . Sodium;3-hydroxy(413C)butanoate lacks deuterium but shares ¹³C labeling for metabolic tracing .
Functional Groups: Oxo Group: Present in the target compound and sodium 3-methyl-2-oxo(¹³C₄)butanoate, facilitating roles in keto acid metabolism. Hydroxy Group: Found in sodium;3-hydroxy(413C)butanoate and sodium 4-hydroxybutanoate, linked to ketone body dynamics .
Methyl Substituents: Sodium 3-methyl-2-oxo(¹³C₄)butanoate contains a methyl group, altering enzyme binding compared to the target compound’s deuterated structure .
Reactivity and Stability
- Deuterium Effects : The C-D bond in the target compound is ~6–9 kJ/mol stronger than C-H, reducing metabolic degradation rates and enabling long-term tracer studies .
- Hydration: The hydrate form improves aqueous solubility, critical for in vitro assays, unlike anhydrous sodium butanoate derivatives .
Biological Activity
Sodium; 4,4-dideuterio-2-oxo(413C)butanoate; hydrate is a deuterated derivative of sodium butyrate, a short-chain fatty acid that has garnered attention for its biological activities, particularly in metabolic and therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
- Chemical Formula : CHDONa
- Molecular Weight : 136.09 g/mol
- Structure : The compound features a carboxylate functional group and a ketone, which are crucial for its biological activity.
Sodium butyrate and its derivatives, including sodium; 4,4-dideuterio-2-oxo(413C)butanoate; hydrate, primarily exert their effects through the following mechanisms:
- Histone Deacetylase Inhibition : Sodium butyrate is known to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This action can influence various cellular processes including apoptosis and differentiation.
- Energy Metabolism Regulation : The compound may impact metabolic pathways by serving as an energy source for colonocytes and influencing the gut microbiota composition.
- Anti-inflammatory Effects : Sodium butyrate has been shown to exert anti-inflammatory effects by modulating cytokine production and promoting regulatory T cell differentiation.
Table 1: Summary of Biological Activities
Case Studies
-
Cancer Research :
- A study investigated the effects of sodium butyrate on colon cancer cells. The results indicated that treatment with sodium butyrate led to significant apoptosis in these cells, attributed to its HDAC inhibitory activity. This suggests potential applications in cancer therapy, particularly for colorectal cancer.
-
Metabolic Disorders :
- Research has shown that sodium butyrate supplementation can improve insulin sensitivity in diabetic models. The study highlighted that the compound enhances glucose metabolism through activation of AMPK pathways.
-
Inflammatory Bowel Disease (IBD) :
- Clinical trials have assessed the efficacy of sodium butyrate in patients with IBD. Findings demonstrated that it alleviates symptoms and promotes mucosal healing, likely due to its anti-inflammatory properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
